Cas no 893590-49-3 (N-(2-fluorobenzyl)-2-butanamine Hydrochloride)
893590-49-3 structure
Product Name:N-(2-fluorobenzyl)-2-butanamine Hydrochloride
Numero CAS:893590-49-3
MF:C11H16FN
MW:181.249846458435
MDL:MFCD07407725
CID:867448
PubChem ID:4719532
Update Time:2025-06-09
N-(2-fluorobenzyl)-2-butanamine Hydrochloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(2-Fluorobenzyl)butan-2-amine
- N-(2-fluorobenzyl)-2-butanamine(SALTDATA: HCl)
- N-(sec-butyl)-N-(2-fluorobenzyl)amine
- N-[(2-fluorophenyl)methyl]butan-2-amine
- DTXSID90405944
- MFCD07407725
- (butan-2-yl)[(2-fluorophenyl)methyl]amine
- AKOS000226872
- EN300-32533
- AN-465/42886963
- 893590-49-3
- N-(2-Fluorobenzyl)-2-butanamine x1hcl
- N-(2-FLUOROBENZYL)-2-BUTANAMINE
- AKOS017279301
- N-(2-fluorobenzyl)-2-butanamine Hydrochloride
-
- MDL: MFCD07407725
- Inchi: 1S/C11H16FN/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3
- Chiave InChI: YMNDDCDZEXRZEW-UHFFFAOYSA-N
- Sorrisi: FC1C=CC=CC=1CNC(C)CC
Proprietà calcolate
- Massa esatta: 181.126677677g/mol
- Massa monoisotopica: 181.126677677g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 13
- Conta legami ruotabili: 4
- Complessità: 138
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 12Ų
Proprietà sperimentali
- Densità: 1.0±0.1 g/cm3
- Punto di ebollizione: 228.1±15.0 °C at 760 mmHg
- Punto di infiammabilità: 91.7±20.4 °C
- Pressione di vapore: 0.1±0.5 mmHg at 25°C
N-(2-fluorobenzyl)-2-butanamine Hydrochloride Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2-fluorobenzyl)-2-butanamine Hydrochloride Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | F600895-50mg |
N-(2-fluorobenzyl)-2-butanamine Hydrochloride |
893590-49-3 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F600895-100mg |
N-(2-fluorobenzyl)-2-butanamine Hydrochloride |
893590-49-3 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F600895-500mg |
N-(2-fluorobenzyl)-2-butanamine Hydrochloride |
893590-49-3 | 500mg |
$ 80.00 | 2022-06-04 | ||
| Enamine | EN300-32533-1g |
(butan-2-yl)[(2-fluorophenyl)methyl]amine |
893590-49-3 | 1g |
$271.0 | 2023-09-04 | ||
| Enamine | EN300-32533-5g |
(butan-2-yl)[(2-fluorophenyl)methyl]amine |
893590-49-3 | 5g |
$783.0 | 2023-09-04 | ||
| Enamine | EN300-32533-10g |
(butan-2-yl)[(2-fluorophenyl)methyl]amine |
893590-49-3 | 10g |
$1163.0 | 2023-09-04 | ||
| Enamine | EN300-32533-0.05g |
(butan-2-yl)[(2-fluorophenyl)methyl]amine |
893590-49-3 | 0.05g |
$227.0 | 2023-09-04 | ||
| Enamine | EN300-32533-0.1g |
(butan-2-yl)[(2-fluorophenyl)methyl]amine |
893590-49-3 | 0.1g |
$238.0 | 2023-09-04 | ||
| Enamine | EN300-32533-0.25g |
(butan-2-yl)[(2-fluorophenyl)methyl]amine |
893590-49-3 | 0.25g |
$249.0 | 2023-09-04 | ||
| Enamine | EN300-32533-0.5g |
(butan-2-yl)[(2-fluorophenyl)methyl]amine |
893590-49-3 | 0.5g |
$260.0 | 2023-09-04 |
N-(2-fluorobenzyl)-2-butanamine Hydrochloride Letteratura correlata
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
893590-49-3 (N-(2-fluorobenzyl)-2-butanamine Hydrochloride) Prodotti correlati
- 85952-80-3(Cyclopentyl-(2-fluorobenzyl)amine)
- 921074-63-7((2-fluorophenyl)methyl(propan-2-yl)amine)
- 625435-02-1(N-(2-Fluorophenyl)methylcyclopropanamine)
- 62924-67-8((2-fluorophenyl)methyl(propyl)amine hydrochloride)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso